3-Methyl-3H-imidazo[4,5-b]pyridine-2-thiol
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Overview
Description
3-Methyl-3H-imidazo[4,5-b]pyridine-2-thiol is a heterocyclic compound that features an imidazo[4,5-b]pyridine core with a thiol group at the 2-position and a methyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridine-2-thiol typically involves the cyclization of 2,3-diaminopyridine derivatives with carbon disulfide or thiourea under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes intramolecular cyclization to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-3H-imidazo[4,5-b]pyridine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The methyl group and the thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolates.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-Methyl-3H-imidazo[4,5-b]pyridine-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methyl-3H-imidazo[4,5-b]pyridine-2-thiol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Imidazo[4,5-b]pyridine: A core structure shared with 3-Methyl-3H-imidazo[4,5-b]pyridine-2-thiol, but without the thiol and methyl groups.
Imidazo[4,5-c]pyridine: Another isomeric form with different substitution patterns.
Imidazo[1,5-a]pyridine: A related compound with a different fusion pattern of the imidazole and pyridine rings.
Uniqueness: this compound is unique due to the presence of both a thiol group and a methyl group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C7H7N3S |
---|---|
Molecular Weight |
165.22 g/mol |
IUPAC Name |
3-methyl-1H-imidazo[4,5-b]pyridine-2-thione |
InChI |
InChI=1S/C7H7N3S/c1-10-6-5(9-7(10)11)3-2-4-8-6/h2-4H,1H3,(H,9,11) |
InChI Key |
XDRROGHZOCQQIB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=N2)NC1=S |
Origin of Product |
United States |
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